molecular formula C17H23N3O6 B6046143 diethyl {amino[2-(3,4-dimethoxybenzylidene)hydrazino]methylene}malonate

diethyl {amino[2-(3,4-dimethoxybenzylidene)hydrazino]methylene}malonate

Cat. No. B6046143
M. Wt: 365.4 g/mol
InChI Key: YHDSUIIJPJAOTQ-CUCDIRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl {amino[2-(3,4-dimethoxybenzylidene)hydrazino]methylene}malonate, also known as DABH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DABH is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C16H22N4O5.

Mechanism of Action

The mechanism of action of diethyl {amino[2-(3,4-dimethoxybenzylidene)hydrazino]methylene}malonate involves the inhibition of various enzymes and pathways that are involved in cancer cell growth and proliferation. This compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the levels of various biomarkers of inflammation, such as TNF-α and IL-6. This compound has also been shown to increase the levels of antioxidants such as glutathione, which can protect cells from oxidative damage. Additionally, this compound has been shown to reduce the levels of cholesterol and triglycerides in animal models, making it a potential candidate for the treatment of hyperlipidemia.

Advantages and Limitations for Lab Experiments

One of the main advantages of diethyl {amino[2-(3,4-dimethoxybenzylidene)hydrazino]methylene}malonate is its low toxicity and high selectivity towards cancer cells. This compound has been shown to have minimal toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of this compound is relatively complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for the research on diethyl {amino[2-(3,4-dimethoxybenzylidene)hydrazino]methylene}malonate. One potential direction is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another direction is the investigation of the potential of this compound in combination therapy with other chemotherapy drugs. Additionally, the identification of biomarkers that can predict the response of cancer cells to this compound can help in the development of personalized cancer therapy. Finally, the investigation of the potential of this compound in the treatment of other diseases, such as hyperlipidemia and inflammation, can broaden its therapeutic applications.
Conclusion:
In conclusion, this compound is a promising compound that has shown significant potential in various scientific research applications. The synthesis of this compound involves the reaction of diethyl malonate with 3,4-dimethoxybenzaldehyde and hydrazine hydrate in the presence of acetic acid. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. The mechanism of action of this compound involves the inhibition of various enzymes and pathways that are involved in cancer cell growth and proliferation. This compound has various biochemical and physiological effects, such as reducing inflammation and increasing the levels of antioxidants. The advantages of this compound include its low toxicity and high selectivity towards cancer cells, while its limitations include its low solubility in water and complex synthesis method. Finally, the future directions for the research on this compound include the development of novel formulations, investigation of combination therapy, identification of biomarkers, and exploration of its potential in the treatment of other diseases.

Synthesis Methods

The synthesis of diethyl {amino[2-(3,4-dimethoxybenzylidene)hydrazino]methylene}malonate involves the reaction of diethyl malonate with 3,4-dimethoxybenzaldehyde and hydrazine hydrate in the presence of acetic acid. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form this compound. The yield of this compound obtained through this method is around 60%.

Scientific Research Applications

Diethyl {amino[2-(3,4-dimethoxybenzylidene)hydrazino]methylene}malonate has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels). This compound has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.

properties

IUPAC Name

ethyl (E)-2-[(E)-N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]carbamimidoyl]-3-ethoxy-3-hydroxyprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6/c1-5-25-16(21)14(17(22)26-6-2)15(18)20-19-10-11-7-8-12(23-3)13(9-11)24-4/h7-10,21H,5-6H2,1-4H3,(H2,18,20)/b16-14+,19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDSUIIJPJAOTQ-CUCDIRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C(C(=NN=CC1=CC(=C(C=C1)OC)OC)N)C(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C(\C(=N/N=C/C1=CC(=C(C=C1)OC)OC)\N)/C(=O)OCC)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.